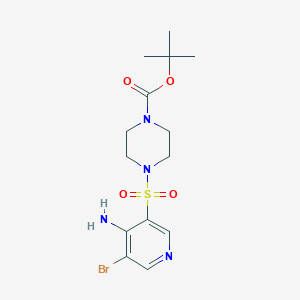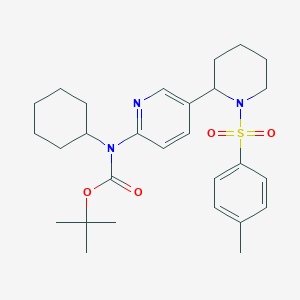
5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a bromine atom at the 5th position and a fluorophenyl group at the 6th position of a pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 5-bromo-2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 3-fluoroaniline is reacted with 5-bromo-2,4-dichloropyrimidine to form the desired product through nucleophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions at the bromine or fluorine positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include derivatives with different substituents at the bromine or fluorine positions.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-fluoropyridine
- 5-Bromo-2-iodopyridine
Comparison: 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C10H6BrFN2O |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
5-bromo-4-(3-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-2-1-3-7(12)4-6/h1-5H,(H,13,14,15) |
Clave InChI |
PTDXBFIODNSNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


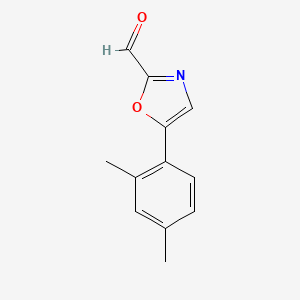
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
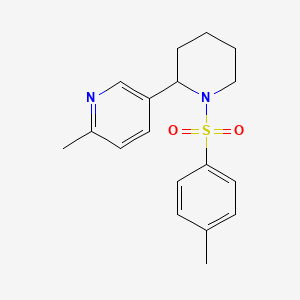

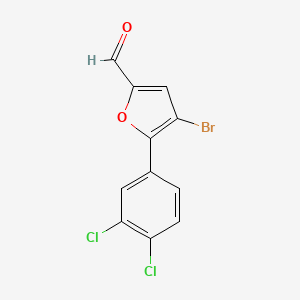

![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
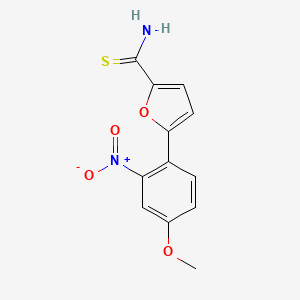
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)



